2,3-Dimethylquinoxalin-6-ol 2,3-Dimethylquinoxalin-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20153837
InChI: InChI=1S/C10H10N2O/c1-6-7(2)12-10-5-8(13)3-4-9(10)11-6/h3-5,13H,1-2H3
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

2,3-Dimethylquinoxalin-6-ol

CAS No.:

Cat. No.: VC20153837

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethylquinoxalin-6-ol -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name 2,3-dimethylquinoxalin-6-ol
Standard InChI InChI=1S/C10H10N2O/c1-6-7(2)12-10-5-8(13)3-4-9(10)11-6/h3-5,13H,1-2H3
Standard InChI Key WPEXIPNDKDKUGH-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2C=C(C=CC2=N1)O)C

Introduction

Structural and Chemical Properties

The quinoxaline core consists of a bicyclic aromatic system with two nitrogen atoms at the 1- and 4-positions. In 2,3-dimethylquinoxalin-6-ol, the methyl substituents at positions 2 and 3 introduce steric effects that influence electronic distribution, while the hydroxyl group at position 6 enhances polarity and hydrogen-bonding potential . This combination of substituents modulates the compound’s solubility, reactivity, and interaction with biological targets.

Comparative studies of analogous compounds, such as 5,8-dimethoxy-2,3-dimethylquinoxaline, reveal that electron-donating groups (e.g., methoxy) at peripheral positions increase stability but reduce electrophilic character . In contrast, the hydroxyl group in 2,3-dimethylquinoxalin-6-ol may facilitate interactions with enzymes or receptors through hydrogen bonding, a property exploited in drug design .

Synthesis and Optimization Strategies

One-Pot Catalytic Approaches

Recent advances in quinoxaline synthesis emphasize efficiency and scalability. A patented method for preparing 2,3-dichloroquinoxaline derivatives offers insights into adaptable strategies for related compounds . The protocol involves:

  • Condensation: Reacting o-phenylenediamine with oxalic acid in toluene at 110°C using silica gel or methanesulfonic acid as a catalyst.

  • Chlorination: Direct treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) without intermediate purification.

Key parameters include:

CatalystTemperature (°C)Yield (%)Purity (%)
Silica gel11092>95
Methanesulfonic acid11085>90

This method’s success hinges on the catalyst’s ability to promote cyclization while minimizing side reactions. Silica gel, in particular, enhances regioselectivity, ensuring high yields of the desired product .

Functionalization Pathways

Introducing methyl and hydroxyl groups to the quinoxaline core requires sequential modifications:

  • Methylation: Alkylating agents such as methyl iodide can react with amino or hydroxyl precursors under basic conditions.

  • Hydroxylation: Oxidative methods or hydrolysis of halogenated intermediates (e.g., using aqueous NaOH) may generate the 6-hydroxyl group.

For example, chlorinated intermediates synthesized via the above one-pot method could undergo nucleophilic substitution with methanol or hydrolysis to yield hydroxyl derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s scaffold serves as a precursor for kinase inhibitors and antimicrobial agents. Functionalization at the 6-position enables diversification for structure-activity relationship (SAR) studies.

Materials Science

Quinoxaline derivatives are explored as organic semiconductors. The hydroxyl group in 2,3-dimethylquinoxalin-6-ol could facilitate self-assembly into thin films, though its electron-withdrawing nature may require balancing with donor groups for optimal conductivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator